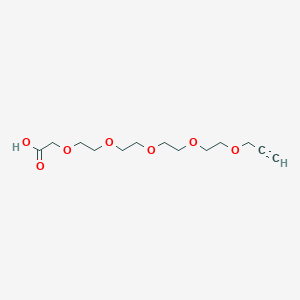

Propargyl-PEG4-CH2COOH

Übersicht

Beschreibung

Propargyl-PEG4-CH2COOH is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Alkyne group, and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . The hydrophilic PEG linker facilitates solubility in biological applications .

Synthesis Analysis

Propargyl-PEG4-CH2COOH can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . It can also be used in the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .Molecular Structure Analysis

Propargyl-PEG4-CH2COOH is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Chemical Reactions Analysis

The propargyl group in Propargyl-PEG4-CH2COOH is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .Physical And Chemical Properties Analysis

Propargyl-PEG4-CH2COOH is a liquid with a color ranging from colorless to light yellow . Its molecular weight is 290.31, and its molecular formula is C13H22O7 .Wissenschaftliche Forschungsanwendungen

Synthetic Intermediates and Building Blocks

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Bioconjugation

Propargyl-PEG5-CH2CO2H linker contains a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid readily reacts with primary and secondary amine under EDC, DCC, HATU or other amide coupling conditions to form a stable amide bond . The PEG spacer increases the aqueous solubility of the resulting compound .

Drug Delivery Systems

Propargyl-PEG5-CH2CO2H can be used in the development of drug delivery systems. The hydrophilic PEG spacer increases solubility in aqueous media, which is beneficial for drug delivery applications .

Click Chemistry

The alkyne group in Propargyl-PEG5-CH2CO2H can participate in copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkage . This reaction is widely used in bioconjugation, material science, and drug discovery.

Protein Modification

Propargyl-PEG5-CH2CO2H can be used for protein modification . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond. This property can be used to attach the PEG molecule to proteins, thereby improving their stability and solubility.

Antibody-Drug Conjugates

Propargyl-PEG5-CH2CO2H can be synthetically incorporated into antibody-drug conjugates for targeted protein degradation . This application is particularly relevant in the field of cancer therapy, where targeted drug delivery is crucial.

Proteolysis-Targeting Chimeras (PROTAC)

Propargyl-PEG5-CH2CO2H can be used in the synthesis of proteolysis-targeting chimeras (PROTAC) molecules . PROTACs are a class of drugs that induce the degradation of specific proteins, and they have shown promise in the treatment of various diseases, including cancer.

Tissue Engineering

Due to its biocompatibility and biodegradability, Propargyl-PEG5-CH2CO2H can be used in the development of 3D scaffold materials in tissue engineering . These scaffolds can support the growth and differentiation of cells, facilitating the repair and regeneration of tissues.

Wirkmechanismus

Target of Action

Propargyl-PEG5-CH2CO2H, also known as Propargyl-PEG4-CH2COOH, is a PEG-based linker used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Mode of Action

The compound contains a propargyl group and a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, DCC) to form a stable amide bond . The propargyl group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .

Biochemical Pathways

The compound’s mode of action allows it to be involved in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and the compound’s role in this system allows it to selectively degrade target proteins .

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This can have various molecular and cellular effects depending on the specific target protein being degraded.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of copper ions is necessary for the CuAAC reaction . Additionally, the pH and temperature of the environment could potentially affect the compound’s stability and reactivity.

Safety and Hazards

Zukünftige Richtungen

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O7/c1-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20-12-13(14)15/h1H,3-12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUMZZIPISUGKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG5-CH2CO2H | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

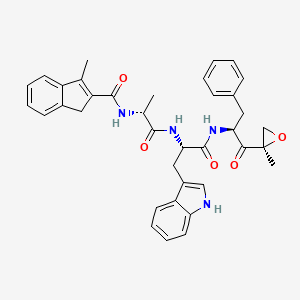

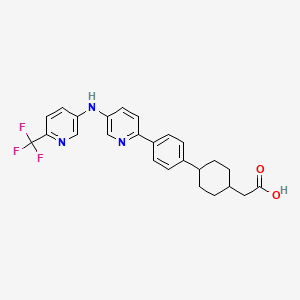

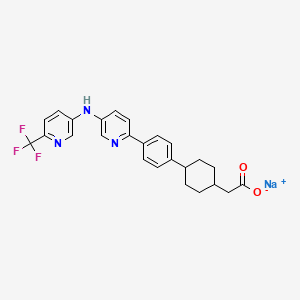

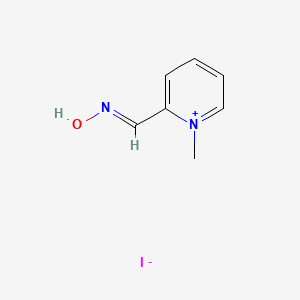

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610179.png)